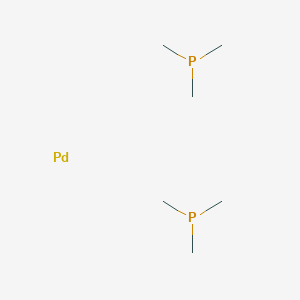
Bis(trimethylphosphine)palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylphosphine)palladium is an organometallic compound that features a palladium center coordinated by two trimethylphosphine ligands. This compound is notable for its role as a catalyst in various chemical reactions, particularly in organic synthesis. The presence of palladium makes it highly effective in facilitating cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylphosphine)palladium typically involves the reaction of palladium(II) chloride with trimethylphosphine. The process can be summarized as follows:
Dissolution of Palladium(II) Chloride: Palladium(II) chloride is dissolved in an appropriate solvent, such as ethanol or methanol.
Addition of Trimethylphosphine: Trimethylphosphine is added to the solution, and the mixture is stirred under an inert atmosphere, usually nitrogen or argon.
Formation of the Complex: The reaction mixture is heated to facilitate the formation of the this compound complex.
Isolation and Purification: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of palladium(II) chloride and trimethylphosphine are handled using automated systems to ensure precision and safety.
Controlled Reaction Conditions: The reaction is carried out in large reactors with precise control over temperature, pressure, and inert atmosphere.
Efficient Isolation: Advanced filtration and purification techniques are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylphosphine)palladium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species, which are highly reactive.
Substitution: Ligand substitution reactions can occur, where the trimethylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrazine, sodium borohydride, and hydrogen gas are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under mild heating.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) species.
Substitution: New palladium complexes with different ligands.
Applications De Recherche Scientifique
Bis(trimethylphosphine)palladium has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are crucial for the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: this compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which bis(trimethylphosphine)palladium exerts its catalytic effects involves several key steps:
Activation: The palladium center is activated by the coordination of trimethylphosphine ligands, which stabilize the metal center.
Oxidative Addition: The palladium(0) species undergoes oxidative addition with an organic halide, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent, such as a boronic acid, in a transmetalation step.
Reductive Elimination: The final step involves reductive elimination, where the desired product is formed, and the palladium(0) species is regenerated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: Another widely used palladium complex with triphenylphosphine ligands.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex with four triphenylphosphine ligands.
Bis(diphenylphosphino)ferrocene palladium(II) dichloride: A palladium complex with diphenylphosphinoferrocene ligands.
Uniqueness
Bis(trimethylphosphine)palladium is unique due to its smaller and more electron-donating trimethylphosphine ligands, which enhance its reactivity and make it suitable for specific catalytic applications. The smaller ligands also allow for better access to the palladium center, facilitating more efficient catalytic cycles.
Propriétés
Numéro CAS |
364796-49-6 |
|---|---|
Formule moléculaire |
C6H18P2Pd |
Poids moléculaire |
258.57 g/mol |
Nom IUPAC |
palladium;trimethylphosphane |
InChI |
InChI=1S/2C3H9P.Pd/c2*1-4(2)3;/h2*1-3H3; |
Clé InChI |
KAAKNAVDUBSDJF-UHFFFAOYSA-N |
SMILES canonique |
CP(C)C.CP(C)C.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



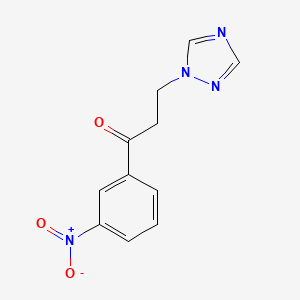
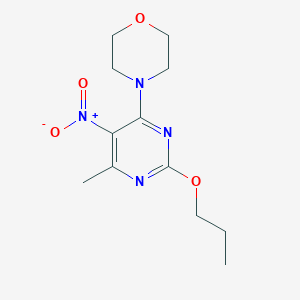
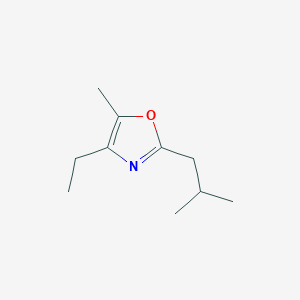


![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)

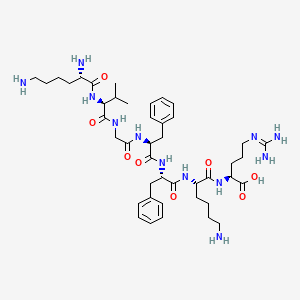
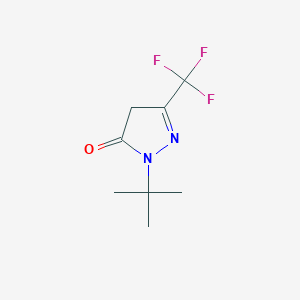
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
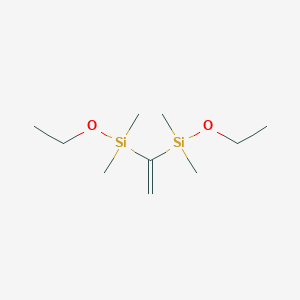
![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
